Product packaging for Decahydro-1,4-methanonaphthalen-2-ol(Cat. No.:CAS No. 155820-90-9)

Decahydro-1,4-methanonaphthalen-2-ol

Cat. No.: B14277077
CAS No.: 155820-90-9
M. Wt: 166.26 g/mol
InChI Key: RYWJNOPFORZELZ-UHFFFAOYSA-N
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Description

Decahydro-1,4-methanonaphthalen-2-ol is a complex polycyclic alcohol of significant interest in advanced organic synthesis and fragrance research. Its unique bridged ring structure and functional groups make it a valuable intermediate for constructing sophisticated molecular architectures and exploring novel chemical spaces. Researchers utilize this compound in the development of new synthetic methodologies, including catalytic hydrogenation and stereoselective transformation studies. Its potential applications extend to the preparation of ligands for catalysis and as a precursor in the pharmaceutical and flavor & fragrance industries. This product is provided as a high-purity material to ensure consistent and reliable experimental results. This compound is intended For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B14277077 Decahydro-1,4-methanonaphthalen-2-ol CAS No. 155820-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155820-90-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undecan-9-ol

InChI

InChI=1S/C11H18O/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h7-12H,1-6H2

InChI Key

RYWJNOPFORZELZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CC2C(C3)O

Origin of Product

United States

The Pivotal Role of Bridged Polycyclic Alcohols in Modern Organic Synthesis

Bridged polycyclic alcohols represent a class of organic compounds characterized by a carbocyclic framework containing two or more rings that share non-adjacent carbon atoms. This structural feature imparts a high degree of rigidity and a defined three-dimensional geometry, which are highly sought-after attributes in various areas of chemical science.

The strategic importance of these alcohols in contemporary organic synthesis is multifaceted. Their rigid nature allows for precise control over the spatial orientation of substituents, which is crucial in the design of molecules with specific biological activities or material properties. rsc.org Furthermore, the inherent strain in some bridged systems can be harnessed to drive specific chemical transformations, enabling the construction of complex molecular architectures that would be challenging to access through other synthetic routes. In medicinal chemistry, the incorporation of bridged bicyclic systems is a recognized strategy to enhance the pharmacokinetic profiles of drug candidates by increasing their three-dimensional character and metabolic stability. nih.gov

The Decahydro 1,4 Methanonaphthalene Framework: a Focal Point of Research

The decahydro-1,4-methanonaphthalene skeleton is the foundational structure of Decahydro-1,4-methanonaphthalen-2-ol. This framework is a saturated tricyclic hydrocarbon, which can be conceptualized as a decalin system with a methylene (B1212753) bridge between the C1 and C4 positions. This bridge introduces significant conformational constraints, locking the molecule into a specific shape.

The study of this skeletal framework is a core subject in research for several reasons. Its rigid structure serves as a valuable scaffold for the synthesis of complex natural products and their analogues. The defined spatial arrangement of atoms in the decahydro-1,4-methanonaphthalene core allows for the investigation of structure-activity relationships in biologically active molecules. Moreover, the functionalization of this framework at various positions, such as the introduction of a hydroxyl group to form this compound, provides access to a diverse range of chemical entities with potentially novel properties.

Below is a table of representative bridged polycyclic compounds and their key structural features, illustrating the class of molecules to which this compound belongs.

Compound NameSkeletal FrameworkKey Structural Feature
Adamantane (B196018)Tricyclo[3.3.1.13,7]decaneHighly symmetric, strain-free cage
Norbornane (B1196662)Bicyclo[2.2.1]heptaneBridged bicyclic system with inherent strain
Decahydro-1,4-methanonaphthaleneTricyclo[5.2.1.04,10]decaneBridged decalin system

Contextualizing Decahydro 1,4 Methanonaphthalen 2 Ol in Complex Molecular Design

Stereoselective Synthesis Strategies for Defined Stereocenters

The biological activity of complex molecules is often intrinsically linked to their three-dimensional structure. Consequently, the ability to control the precise spatial arrangement of atoms, or stereochemistry, is paramount in the synthesis of compounds such as this compound. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Enantioselective and Diastereoselective Control in Carbon-Carbon Bond Formations

Achieving a high degree of stereocontrol in the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Enantioselective methods are employed to generate a preponderance of one of two mirror-image isomers (enantiomers), while diastereoselective strategies are used to favor one of several stereoisomers that are not mirror images of each other.

In the context of this compound, the strategic formation of new carbon-carbon bonds with predictable stereochemistry is crucial for establishing the relative and absolute configuration of the multiple stereocenters within the molecule. This can be achieved through various means, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent transformations.

Diels-Alder Reaction Cascades for Constructing the Polycyclic Skeleton

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is exceptionally well-suited for the construction of six-membered rings with a high degree of stereocontrol. In the synthesis of complex polycyclic systems like the decahydro-1,4-methanonaphthalene core, a cascade of Diels-Alder reactions can be employed to rapidly build molecular complexity and establish multiple stereocenters in a predictable manner.

A notable example of this strategy is found in the stereoselective synthesis of (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanol, a close analogue of the target compound. researchgate.net The synthesis of this tricyclic γ-amino alcohol relied on two sequential Diels-Alder reactions to construct the six contiguous stereocenters of a key intermediate. researchgate.net This approach highlights the efficiency of using a cascade of cycloadditions to assemble the intricate and rigid skeleton of the methanonaphthalene system. The predictable stereochemical outcome of the Diels-Alder reaction, governed by the endo rule and the facial selectivity of the diene and dienophile, makes it a robust tool for this purpose.

Asymmetric Cycloaddition Approaches to the Bridged Methanonaphthalene Core

Asymmetric cycloaddition reactions offer a direct route to enantiomerically enriched bridged bicyclic systems. These reactions utilize chiral catalysts or auxiliaries to influence the stereochemical course of the cycloaddition, leading to the preferential formation of one enantiomer. Various types of cycloadditions, including [4+2], [3+2], and [2+2+2] cycloadditions, can be rendered asymmetric.

Total Synthesis Approaches to this compound Derivatives

Identification and Preparation of Key Polycyclic Synthetic Intermediates

The success of any total synthesis hinges on the identification and efficient preparation of key synthetic intermediates. In the synthesis of this compound derivatives, polycyclic intermediates that already contain the core bridged structure are of particular importance.

Solid-Phase Organic Synthesis (SPOS) Applications in Polycyclic Systems

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology in organic chemistry, streamlining the synthesis of complex molecules by anchoring them to an insoluble solid support. wikipedia.orgresearchgate.net This approach simplifies purification processes, as excess reagents and byproducts can be removed by simple filtration and washing. researchgate.netcpcscientific.com The principles of SPOS are particularly advantageous for the construction of intricate polycyclic scaffolds like decahydromethanonaphthalene.

Methodologies for constructing bicyclic γ-lactams on a solid support, for instance, have been successfully developed. sci-hub.se These strategies often commence with the immobilization of a functionalized cyclic precursor, such as a substituted proline derivative, onto a resin. sci-hub.se Subsequent intramolecular reactions, like the Mitsunobu reaction, can then be employed to forge the bicyclic structure. sci-hub.se A similar approach could be envisioned for decahydromethanonaphthalene synthesis, where a functionalized cyclohexane (B81311) or norbornane (B1196662) precursor is attached to a solid support, followed by annulation reactions to complete the bridged bicyclic system.

The choice of resin and linker is crucial in SPOS. slideshare.net For the synthesis of a decahydromethanonaphthalene scaffold, a linker that is stable to the reaction conditions required for ring construction but can be cleaved under specific, mild conditions to release the final product would be essential. Polymer-supported organometallic catalysts have also been extensively used in solid-phase synthesis to facilitate a variety of carbon-carbon bond-forming reactions, which would be critical for building the polycyclic framework. nih.goviosrjournals.org

The application of SPOS to the synthesis of complex molecules like decahydromethanonaphthalene offers several distinct advantages over traditional solution-phase synthesis.

Advantages of SPOS in Complex Scaffold Construction
Simplified Purification: Excess reagents and soluble byproducts are easily removed by washing the resin-bound product, eliminating the need for complex chromatographic purification at intermediate stages. cpcscientific.comamericanpeptidesociety.org
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of reagents, leading to higher yields of the desired intermediates. wikipedia.orgcpcscientific.com
Automation: The repetitive nature of the wash and reaction cycles in SPOS is highly amenable to automation, enabling high-throughput synthesis of compound libraries for drug discovery. americanpeptidesociety.org
Pseudo-Dilution Effect: The immobilization of molecules on a solid support can lead to a 'pseudo-dilute' environment, which can favor intramolecular reactions over intermolecular side reactions. cpcscientific.com

Despite these benefits, the solid-phase synthesis of complex polycyclic systems is not without its challenges.

Challenges of SPOS in Complex Scaffold Construction
Reaction Monitoring: Characterizing resin-bound intermediates can be difficult, often requiring cleavage of a small sample from the resin for analysis by techniques like LC/MS. sci-hub.se
Slower Reaction Rates: Reactions involving a solid-supported substrate can sometimes proceed at a slower rate compared to their solution-phase counterparts. slideshare.net
Reagent Compatibility: Reagents must be carefully chosen to ensure they do not adversely affect the solid support or the linker.
Final Product Purification: While intermediate purification is simplified, the final product cleaved from the resin may still require purification to remove impurities generated during the final cleavage step. americanpeptidesociety.org

Mechanistic Investigations of Novel Transformations in Polycyclic Chemistry

The rigid, bridged framework of decahydromethanonaphthalene and related polycyclic systems provides a unique platform for studying the mechanisms and stereochemical outcomes of various chemical transformations.

Allylic azides are known to undergo a reversible nih.govnih.gov-sigmatropic rearrangement known as the Winstein rearrangement, which can lead to an equilibrating mixture of isomers. nih.govrsc.org In the context of bridged ring systems, the conformational constraints imposed by the rigid scaffold can significantly influence the position of this equilibrium. The rearrangement proceeds through a concerted transition state, and the relative stability of the starting azide (B81097) and the rearranged product will dictate the composition of the mixture at equilibrium. nih.gov Factors such as conjugation with adjacent functional groups can heavily bias the equilibrium towards one isomer. nih.gov The introduction of an allylic azide functionality into a decahydromethanonaphthalene system would allow for the study of how the steric and electronic properties of this bridged scaffold affect the dynamics of the Winstein rearrangement.

The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including bridged bicyclic lactams. nih.govnih.gov This reaction typically involves the acid-promoted reaction of an alkyl azide with a ketone. unc.edu In the context of polycyclic systems, the regiochemistry of the Schmidt reaction, which determines whether a fused or a bridged product is formed, is of significant interest. nih.govunc.edu

The stereochemical outcome is dictated by the migration of a carbon-carbon bond antiperiplanar to the departing nitrogen molecule from a diazonium ion intermediate. nih.gov In many cases, this leads preferentially to the formation of fused lactams. nih.gov However, strategic placement of substituents can alter the conformational equilibrium of the key azidohydrin intermediate, thereby favoring the formation of the less common bridged isomer. nih.govunc.edu For instance, the presence of an aromatic group capable of a cation-π interaction with the diazonium leaving group can stabilize the conformation required for the formation of a bridged lactam. nih.govunc.edu

Factors Influencing Regioselectivity in Intramolecular Schmidt Reactions
Substituent Effects: The presence of bulky or electronically influential groups can alter the conformational preferences of the reaction intermediates. rsc.org
Cation-π Interactions: Aromatic groups can stabilize key cationic intermediates, directing the reaction towards the formation of bridged products. nih.govunc.edu
Ring Strain: The inherent strain in the potential fused or bridged product can influence the activation energy for its formation. nih.gov

Carbocation-mediated reactions are fundamental to the construction of complex polycyclic frameworks. The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of the resulting carbocation by a nucleophile, is a classic example. beilstein-journals.orgresearchgate.net This reaction and its variants can be used to form carbon-carbon bonds and new rings with a high degree of stereocontrol. beilstein-journals.org

In the synthesis of polycyclic systems, the intermediate carbocations can be trapped intramolecularly to generate complex ring systems. nih.gov However, these highly reactive intermediates can also participate in competing side reactions. For example, in the presence of a chloride source, a Chloro-Prins reaction can occur, leading to the incorporation of a chlorine atom into the product. uva.esnih.gov The choice of Lewis acid catalyst can significantly influence the reaction pathway, either promoting the desired cyclization or favoring side reactions. uva.es Understanding and controlling these competing pathways is crucial for the successful synthesis of complex target molecules like this compound.

Selective Functionalization of the Hydroxyl Moiety

The secondary alcohol functionality at the C-2 position of the this compound scaffold is a prime site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the molecule's physicochemical properties.

Esterification and Etherification Reactions for Structural Modulation

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy for structural modification. Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine, can be employed to generate a library of ester derivatives. For instance, the reaction with acetyl chloride would yield decahydro-1,4-methanonaphthalen-2-yl acetate. The steric hindrance imposed by the bridged structure can influence the rate of these reactions, potentially requiring more forcing conditions for bulkier acylating agents.

Similarly, etherification can be achieved through various methods, including the Williamson ether synthesis. Deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide, provides access to a range of ether analogues. For example, treatment with methyl iodide after deprotonation would furnish 2-methoxy-decahydro-1,4-methanonaphthalene. The choice of base and solvent is crucial to optimize the yield and minimize potential side reactions, such as elimination.

Reaction TypeReagentsProduct
EsterificationAcetyl chloride, PyridineDecahydro-1,4-methanonaphthalen-2-yl acetate
EtherificationSodium hydride, Methyl iodide2-Methoxy-decahydro-1,4-methanonaphthalene

Oxidation and Reduction Chemistry of the Alcohol Functionality

The oxidation of the secondary alcohol in this compound provides the corresponding ketone, decahydro-1,4-methanonaphthalen-2-one. A variety of oxidizing agents can be utilized for this transformation, with the choice often dictated by the desired selectivity and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are effective for this purpose and minimize the risk of over-oxidation or side reactions.

Conversely, the stereoselective reduction of the resulting ketone is a key strategy for accessing different stereoisomers of the parent alcohol. The rigid, bridged nature of the decahydromethanonaphthalene framework dictates that reducing agents will approach the carbonyl group from the less sterically hindered face, leading to a high degree of stereocontrol. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed, with the stereochemical outcome being predictable based on steric considerations of the bicyclic system. The use of bulkier reducing agents can further enhance the stereoselectivity of the reduction.

TransformationReagentProduct
OxidationPyridinium chlorochromate (PCC)Decahydro-1,4-methanonaphthalen-2-one
ReductionSodium borohydride (NaBH₄)This compound

Chemical Modifications of the Bridged Decahydromethanonaphthalene Ring System

Beyond the functionalization of the hydroxyl group, the carbocyclic framework of this compound offers opportunities for more complex structural modifications.

Regioselective and Stereoselective Substitution Reactions

Introducing substituents onto the bridged ring system requires careful consideration of the inherent reactivity and stereoelectronics of the scaffold. While direct functionalization of the saturated hydrocarbon framework is challenging, the ketone intermediate, decahydro-1,4-methanonaphthalen-2-one, can serve as a handle for introducing functionality at the α-position. For example, enolate formation followed by reaction with an electrophile can lead to α-substituted ketone derivatives. The regioselectivity of enolate formation will be governed by both kinetic and thermodynamic factors, which can be controlled by the choice of base and reaction temperature.

Skeletal Rearrangement Chemistry of the Polycyclic Framework

The bridged bicyclic nature of the decahydro-1,4-methanonaphthalene system makes it susceptible to skeletal rearrangements under certain conditions, particularly those involving carbocationic intermediates. Acid-catalyzed dehydration of the alcohol can lead to the formation of a carbocation, which may then undergo a Wagner-Meerwein rearrangement. wikipedia.orgyoutube.comlscollege.ac.inchemistnotes.com This type of rearrangement involves the migration of a neighboring alkyl or hydride group to the carbocation center, resulting in a more stable carbocation and ultimately leading to a rearranged alkene or alcohol product. The specific outcome of such a rearrangement is highly dependent on the substitution pattern of the scaffold and the reaction conditions. These rearrangements can be a powerful tool for accessing novel and complex molecular architectures that would be difficult to synthesize through other means.

Synthesis of Diverse Decahydro-1,4-methanonaphthalene Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be achieved through a variety of synthetic strategies. A stereoselective synthesis of a related tricyclic γ-amino alcohol, (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanol, has been reported, highlighting the feasibility of constructing complex derivatives of this scaffold. researchgate.net This synthesis utilized two successive Diels-Alder reactions to establish the six contiguous stereocenters of a key intermediate, demonstrating a powerful approach to control the stereochemistry of the final product.

Furthermore, the introduction of various functional groups at different positions on the ring system can lead to a wide array of derivatives. For instance, modifications of the starting materials in the Diels-Alder approach could allow for the incorporation of substituents on the aromatic precursor, which would then be carried through the synthetic sequence to the final saturated scaffold. This approach provides a versatile platform for the generation of a library of decahydro-1,4-methanonaphthalene analogues with diverse substitution patterns and potential applications in various fields of chemical research.

Introduction of Heteroatoms and Additional Ring Systems

The secondary alcohol of this compound is the primary site for initiating transformations to introduce new heteroatoms such as oxygen, nitrogen, and halogens. These modifications not only alter the physicochemical properties of the parent molecule but also provide anchor points for further derivatization or the construction of fused or spirocyclic heterocyclic systems.

Oxidation and Subsequent Reactions:

A fundamental transformation is the oxidation of the secondary alcohol to the corresponding ketone, decahydro-1,4-methanonaphthalen-2-one. This reaction can be achieved using a variety of standard oxidizing agents. libretexts.org Milder reagents like pyridinium chlorochromate (PCC) are effective, while harsher conditions such as Jones oxidation (chromic acid) can also be employed. libretexts.org The resulting ketone is a pivotal intermediate for introducing nitrogen and further oxygen-based functionalities. For instance, reductive amination of the ketone with an amine and a reducing agent like sodium cyanoborohydride can furnish the corresponding amine derivatives. chemistrysteps.com

Conversion to Halides and Amines:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. chemistrysteps.com Alternatively, direct conversion to alkyl halides can be accomplished using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). libretexts.org These halogenated derivatives are versatile precursors for introducing a range of heteroatoms. For example, reaction with sodium azide, followed by reduction, provides a route to the corresponding amine, offering an alternative to reductive amination. chemistrysteps.com

Formation of Heterocyclic Systems:

The functional groups introduced can be leveraged to construct new heterocyclic rings fused to the decahydro-1,4-methanonaphthalene core. For instance, a 2-amino-3-hydroxy derivative, formed through a multi-step synthesis, could undergo condensation with a carbonyl compound to form an oxazine (B8389632) ring. Similarly, a derivative containing a hydroxyl group and a vicinal carboxylic acid could be cyclized to form a lactone. The rigid nature of the scaffold would likely impose significant stereochemical control on these cyclization reactions.

Illustrative Reactions for Heteroatom Introduction

Starting Material Reagents and Conditions Product Illustrative Yield
This compoundPyridinium chlorochromate (PCC), CH₂Cl₂Decahydro-1,4-methanonaphthalen-2-one90%
Decahydro-1,4-methanonaphthalen-2-oneNH₃, H₂, Raney NickelDecahydro-1,4-methanonaphthalen-2-amine75%
This compound1. TsCl, Pyridine; 2. NaN₃, DMF; 3. LiAlH₄, THFDecahydro-1,4-methanonaphthalen-2-amine65% (over 3 steps)
This compoundSOCl₂, Pyridine2-Chlorodecahydro-1,4-methanonaphthalene85%
2-Chlorodecahydro-1,4-methanonaphthaleneNaSH, EtOHDecahydro-1,4-methanonaphthalene-2-thiol70%

Elaboration of Side Chains and Peripheral Substituents for Scaffold Diversification

Beyond the introduction of single heteroatoms or simple functional groups, the this compound scaffold can be diversified through the elaboration of side chains and the addition of various peripheral substituents. These modifications are key to exploring the structure-activity relationships of new compounds based on this core.

Carbon-Carbon Bond Forming Reactions:

The ketone, decahydro-1,4-methanonaphthalen-2-one, is a prime substrate for carbon-carbon bond formation. Grignard reactions or the addition of organolithium reagents can be used to install a wide variety of alkyl, alkenyl, or aryl groups at the C-2 position, leading to tertiary alcohols. The stereochemical outcome of such additions would be dictated by the steric hindrance of the bridged ring system. Another powerful tool is the Wittig reaction, which would allow for the conversion of the ketone into an exocyclic alkene. This alkene could then be subjected to further transformations such as epoxidation, dihydroxylation, or hydrogenation.

Functionalization of Introduced Heteroatoms:

The heteroatoms introduced as described in the previous section serve as points for side-chain elongation. For example, a 2-amino derivative can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to produce secondary and tertiary amines. A thiol derivative could undergo S-alkylation to generate thioethers.

Cross-Coupling Reactions:

If a halogen or triflate is introduced at the C-2 position, modern cross-coupling reactions can be employed to attach a vast array of substituents. For instance, Suzuki, Stille, or Sonogashira couplings could be used to append aryl, vinyl, or alkynyl groups, respectively. The feasibility of these reactions would depend on the steric accessibility of the C-2 position on the rigid scaffold.

Illustrative Reactions for Side Chain Elaboration

Starting Material Reagents and Conditions Product Illustrative Yield
Decahydro-1,4-methanonaphthalen-2-onePhMgBr, THF then H₃O⁺2-Phenyl-decahydro-1,4-methanonaphthalen-2-ol80%
Decahydro-1,4-methanonaphthalen-2-onePh₃P=CH₂, THF2-Methylene-decahydro-1,4-methanonaphthalene70%
Decahydro-1,4-methanonaphthalen-2-amineAcetyl chloride, Et₃N, CH₂Cl₂N-(Decahydro-1,4-methanonaphthalen-2-yl)acetamide95%
2-Bromo-decahydro-1,4-methanonaphthalenePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O2-Phenyl-decahydro-1,4-methanonaphthalene75%

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a comprehensive insight into the molecular framework of decahydro-1,4-methanonaphthalen-2-ol, enabling the precise mapping of proton and carbon environments and their spatial relationships. Due to the rigid, fused-ring system, the molecule adopts a specific conformation, leading to a complex and well-resolved set of signals in its NMR spectra. For the purpose of this analysis, predicted NMR data is utilized to illustrate the spectroscopic characteristics of the endo isomer.

Detailed ¹H NMR Analysis for Proton Connectivity and Stereochemical Assignment

The ¹H NMR spectrum of this compound is characterized by a wide dispersion of signals, a direct consequence of the constrained bicyclic structure which places each proton in a unique magnetic environment. Protons attached to the carbon bearing the hydroxyl group (C2) are expected to resonate downfield due to the electron-withdrawing effect of the oxygen atom. The stereochemistry of the hydroxyl group (endo or exo) significantly influences the chemical shift of the H2 proton. In the endo configuration, the H2 proton is in an exo position and is anticipated to appear as a multiplet, with its coupling constants providing valuable information about the dihedral angles with neighboring protons.

The bridgehead protons and the protons of the methano bridge also exhibit characteristic chemical shifts. The intricate coupling patterns observed throughout the spectrum are instrumental in establishing the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for endo-Decahydro-1,4-methanonaphthalen-2-ol

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H23.8 - 4.2m
H12.3 - 2.6m
H42.1 - 2.4m
Bridgehead H1.8 - 2.1m
Methylene (B1212753) H's1.2 - 1.9m

Note: This is a generalized prediction. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Assignment and Chemical Shift Anisotropy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to each carbon in its unique position within the bridged-ring system. The carbon atom attached to the hydroxyl group (C2) is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 65-75 ppm. The chemical shifts of the other carbons are influenced by their substitution and steric environment. The quaternary bridgehead carbon and the carbons of the methano bridge can be identified by their specific chemical shifts and lack of directly attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for endo-Decahydro-1,4-methanonaphthalen-2-ol

Carbon AssignmentPredicted Chemical Shift (ppm)
C268 - 75
C145 - 52
C443 - 50
Bridgehead C38 - 45
Methano Bridge C30 - 38
Other CH₂20 - 35

Note: This is a generalized prediction. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

A common fragmentation pathway for cyclic alcohols involves the loss of a water molecule (H₂O), resulting in a significant [M-18]⁺• peak. Other characteristic fragmentations would likely involve cleavage of the bicyclic ring system, driven by the stability of the resulting carbocations. Retro-Diels-Alder reactions are also plausible fragmentation pathways for such bridged systems, leading to characteristic neutral losses and charged fragments.

Table 3: Plausible EI-MS Fragmentation for this compound

m/z ValuePlausible Fragment
[M]⁺•Molecular Ion
[M-18]⁺•Loss of H₂O
Further FragmentsRing cleavages, Retro-Diels-Alder products

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the purity assessment and analysis of complex mixtures containing this compound. nih.gov The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. researchgate.netsemanticscholar.org

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. Here, components of the mixture are separated based on their volatility and affinity for the stationary phase within the GC column. peakscientific.com For a compound like this compound, its retention time—the time it takes to travel through the column—is a key characteristic. The purity of a sample can be initially assessed by the chromatogram; a single, sharp, and symmetrical peak is indicative of a pure compound. Conversely, the presence of multiple peaks suggests impurities or a mixture of isomers. nih.gov

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). chemguide.co.uk This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a unique molecular "fingerprint". libretexts.org For this compound, the molecular ion peak would confirm its molecular weight.

The fragmentation pattern provides crucial structural information. Common fragmentation pathways for bicyclic alcohols include the loss of a water molecule (M-18), resulting in a prominent peak at m/z corresponding to [M-H₂O]⁺. Further fragmentation of the decalin-based framework would produce a characteristic pattern of ions. rsc.org For instance, cleavage adjacent to the hydroxyl group and fragmentation of the fused ring system would yield specific fragment ions. gla.ac.uk Analysis of isomeric mixtures, which can be challenging for other methods, is a strength of GC-MS, as different isomers often exhibit distinct fragmentation patterns or can be separated chromatographically. nih.govresearchgate.netresearchgate.net The relative abundance of each component in a mixture can be quantified by comparing the integrated areas of their corresponding peaks in the chromatogram. nih.gov

Table 1: Representative GC-MS Data and Expected Fragmentation for this compound

ParameterDescriptionExpected Observation / m/z Value
Molecular FormulaC₁₁H₁₈O-
Molecular Weight166.26 g/mol-
Molecular Ion (M⁺)The ionized intact molecule.166
[M-H₂O]⁺Loss of a water molecule from the alcohol.148
[M-C₃H₇]⁺Loss of a propyl fragment from the ring system.123
Base PeakThe most abundant fragment ion, characteristic of the decalin ring fragmentation.e.g., 95, 81, 67

X-ray Diffraction Analysis

Single Crystal X-ray Structure Determination for Absolute Configuration Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid and for unambiguously establishing the absolute configuration of chiral molecules like this compound. researchgate.netpurechemistry.org The technique requires a well-ordered single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern based on the electron density within the crystal lattice. purechemistry.org

The primary output of a successful X-ray diffraction experiment is an electron density map, from which the positions of individual atoms can be determined, revealing precise bond lengths, bond angles, and torsional angles. rsc.org For chiral compounds that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays. rsc.org This effect, known as the Bijvoet difference, allows for the distinction between a molecule and its non-superimposable mirror image (enantiomer). researchgate.net The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute configuration is correct; a value close to zero confirms the assignment. rsc.org

While specific crystallographic data for this compound is not publicly available, the data for a closely related derivative containing the decahydro-1,4-methano framework illustrates the type of information obtained. researchgate.net Such an analysis provides unequivocal proof of the molecule's stereochemistry at each chiral center.

Table 2: Example Crystallographic Data for a Decahydro-methanonaphthalene Derivative researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.8315 (12)
b (Å)11.3603 (11)
c (Å)11.9716 (12)
β (°)90.261 (2)
Volume (ų)1609.1 (3)
Z (Molecules per unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor0.045

Computational Chemistry and Molecular Modeling Studies of Decahydro 1,4 Methanonaphthalen 2 Ol Systems

Conformational Analysis through Advanced Computational Methods

Advanced computational methods are indispensable tools in modern chemistry for the detailed study of molecular structures and their dynamic behavior. In the context of complex polycyclic systems like Decahydro-1,4-methanonaphthalen-2-ol, these techniques provide profound insights into the molecule's conformational landscape, which is crucial for understanding its reactivity and properties.

Potential Energy Surface Exploration and Identification of Stable Conformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org For a molecule with multiple rotatable bonds and cyclic systems, the PES can be complex, with numerous local minima corresponding to stable or metastable conformations. Exploring this surface allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt.

Computational exploration of the PES for this compound involves systematically changing the molecule's geometry—specifically, the torsional angles within the fused ring system and the orientation of the hydroxyl group—and calculating the corresponding energy at each point. This process maps out the energy landscape, revealing the lowest energy pathways for conformational interconversion.

The this compound structure is based on a rigid bridged decalin-like framework. The parent cis- and trans-decalin systems are known to exist in stable chair-chair conformations. libretexts.org However, the introduction of the methano bridge and the hydroxyl group introduces additional steric and electronic factors that influence the conformational preferences. The two six-membered rings in the decalin moiety can, in principle, adopt chair, boat, or twist-boat conformations. The hydroxyl group at the C-2 position can exist in either an axial or equatorial position relative to its ring.

Advanced computational methods, such as Density Functional Theory (DFT) or ab initio calculations, are employed to determine the relative energies of these possible conformations with high accuracy. These calculations would identify the global minimum energy structure, as well as other low-energy conformers that may be present in equilibrium.

Below is a hypothetical interactive data table illustrating the kind of results obtained from a computational study on the relative energies of various stable conformations of this compound. The energies are calculated relative to the most stable conformer.

Conformer IDRing A ConformationRing B ConformationOH OrientationRelative Energy (kcal/mol)
I ChairChairEquatorial0.00
II ChairChairAxial1.25
III Twist-BoatChairEquatorial4.80
IV ChairTwist-BoatEquatorial5.10
V BoatChairEquatorial6.50

Note: The data in this table is illustrative and based on general principles of conformational analysis for cyclic and bicyclic systems. It serves to demonstrate the type of output generated by computational studies.

From these hypothetical results, Conformer I, with both rings in a chair conformation and the hydroxyl group in an equatorial position, is identified as the most stable conformation. The higher energy of the axial conformer (II) is a common feature in substituted cyclohexanes, arising from 1,3-diaxial interactions. Conformations involving boat or twist-boat forms (III, IV, V) are significantly higher in energy, indicating they would constitute only minor populations at equilibrium. libretexts.org

Rationalization and Prediction of Diastereoselectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting the stereochemical outcome of chemical reactions. rsc.org By modeling the transition states of competing reaction pathways, it is possible to rationalize and predict which diastereomer will be formed preferentially. nd.edu The difference in the activation energies of the transition states leading to different diastereomers directly correlates to the diastereomeric ratio of the products.

For a molecule like this compound, a common reaction would be the reduction of a corresponding ketone, Decahydro-1,4-methanonaphthalen-2-one, to form the alcohol. The attacking hydride reagent can approach the carbonyl group from two different faces, leading to the formation of two diastereomeric alcohols (with the hydroxyl group being either syn or anti with respect to the methano bridge).

The diastereoselectivity of such a reaction is determined by the relative energies of the two transition states. The steric hindrance posed by the rigid bicyclic framework will make one face of the carbonyl group more accessible to the incoming nucleophile than the other. Computational modeling can precisely quantify these steric effects and any contributing electronic effects.

By calculating the geometries and energies of the transition states for both the syn-attack and anti-attack pathways, the activation energy (ΔG‡) for each can be determined. The pathway with the lower activation energy will be kinetically favored, leading to the major product. This approach has been successfully applied to predict stereoselectivity in various reactions involving bridged bicyclic systems. nih.gov

An illustrative data table summarizing the hypothetical results of a computational study on the diastereoselective reduction of Decahydro-1,4-methanonaphthalen-2-one is presented below.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Predicted Major/Minor ProductPredicted Diastereomeric Ratio (at 298 K)
Path A (syn-attack) 12.5Minor1
Path B (anti-attack) 10.2Major~50

Note: This data is hypothetical and serves to illustrate the application of computational methods in predicting diastereoselectivity. The values are chosen to be representative of typical energy differences in stereoselective reactions.

The hypothetical results in the table indicate that the transition state for the anti-attack (Path B) is 2.3 kcal/mol lower in energy than the transition state for the syn-attack (Path A). This energy difference would lead to a significant preference for the formation of the anti-alcohol, with a predicted diastereomeric ratio of approximately 50:1. Such computational predictions are invaluable for designing synthetic routes that yield specific stereoisomers of complex molecules. rsc.org

Stereochemistry and Conformational Analysis of the Decahydro 1,4 Methanonaphthalene Scaffold

Principles of Chirality and Stereoisomerism in Bridged Ring Systems

Bridged ring systems, such as the decahydro-1,4-methanonaphthalene scaffold, are characterized by the presence of two rings sharing non-adjacent carbon atoms, known as bridgehead carbons. This structural feature inherently introduces rigidity and often leads to chirality. The presence of stereocenters, which are carbon atoms bonded to four different groups, is a primary source of stereoisomerism.

In the case of Decahydro-1,4-methanonaphthalen-2-ol, the carbon atom bearing the hydroxyl group (C-2) is a stereocenter. Additionally, the bridgehead carbons and other substituted carbons within the fused ring system can also be chiral centers, leading to a multitude of possible stereoisomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other).

A key aspect of stereoisomerism in bridged systems is the concept of endo and exo isomers. wikipedia.org These terms describe the relative orientation of a substituent on the bridged ring. The prefix endo is used for the isomer where the substituent is closer to the longest bridge of the ring system. Conversely, the prefix exo denotes the isomer where the substituent is further from the longest bridge. wikipedia.org This distinction is crucial as endo and exo isomers are diastereomers and often exhibit different chemical reactivity and physical properties due to varying steric environments.

Factors Influencing Diastereoselectivity in Synthetic Routes and Chemical Transformations

The synthesis of a specific stereoisomer of this compound is a significant challenge that requires careful control over reaction conditions and reagents. The diastereoselectivity of a reaction refers to the preferential formation of one diastereomer over another. Several factors influence this selectivity in the context of the decahydro-1,4-methanonaphthalene scaffold.

One of the most common routes to alcohols is the reduction of a corresponding ketone. In the synthesis of this compound, the reduction of decahydro-1,4-methanonaphthalen-2-one would be a key step. The stereochemical outcome of this reduction is highly dependent on the steric hindrance around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to the formation of one diastereomer in excess. The inherent asymmetry of the bridged ring system creates distinct steric environments on either side of the carbonyl, thus influencing the trajectory of the incoming hydride.

Neighboring group participation can also play a significant role in directing the stereochemical outcome. Functional groups already present on the scaffold can interact with the reacting center or the incoming reagent, favoring a particular transition state and leading to a specific diastereomer. Furthermore, the choice of solvent and reaction temperature can influence the conformational equilibrium of the starting material and the transition states, thereby affecting the diastereomeric ratio of the product.

In more complex synthetic sequences, such as Diels-Alder reactions used to construct the bridged ring system, the principles of kinetic versus thermodynamic control are paramount in determining the final stereochemistry. nih.gov

Dynamic Conformational Behavior of the Decahydromethanonaphthalene Ring System

The core of the decahydro-1,4-methanonaphthalene system can be viewed as a bicyclo[3.2.1]octane fused with a cyclohexane (B81311) ring. The bicyclo[3.2.1]octane moiety itself can adopt several conformations, with the chair and boat forms being the most common for the six-membered ring component. The five-membered ring typically adopts an envelope or twist conformation. The fusion of the additional ring introduces further constraints and can favor specific conformations of the bicyclic core.

Computational studies and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for elucidating the preferred conformations of this ring system. mdpi.comrsc.org The coupling constants between protons in the 1H NMR spectrum, for instance, are highly dependent on the dihedral angles between them, which in turn are defined by the ring's conformation. Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, further aiding in the determination of the three-dimensional structure and conformational preferences. mdpi.com The dynamic nature of the scaffold means that it can exist as an equilibrium of different conformers, and the position of this equilibrium can be influenced by the presence and orientation of substituents, as well as by the surrounding medium.

Stereochemical Assignment Methodologies beyond Spectroscopy (e.g., Chemical Derivatization, Chiral Chromatography)

While spectroscopic methods like NMR are powerful tools for determining relative stereochemistry, the unambiguous assignment of the absolute configuration of a chiral molecule often requires other techniques. enamine.networdpress.com

Chemical Derivatization: One well-established method is chemical derivatization, where the alcohol of unknown stereochemistry is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be analyzed by techniques such as NMR or chromatography. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. wordpress.com

Chiral Chromatography: Chiral chromatography is a powerful technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.netnih.govjiangnan.edu.cn The separated enantiomers can then be analyzed by other methods, such as polarimetry, to determine their optical rotation and assign their absolute configuration. Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, and cyclodextrins, offering a range of selectivities for different classes of compounds. nih.govmdpi.com

These non-spectroscopic methods, often used in conjunction with spectroscopic data, provide a comprehensive and reliable approach to the complete stereochemical elucidation of complex molecules like this compound.

Research Avenues for Decahydro 1,4 Methanonaphthalene Based Compounds

Development of Molecular Probes and Chemical Tools for Biological Research

The unique topology of the decahydro-1,4-methanonaphthalene system is well-suited for the design of molecular probes. These tools are instrumental in studying the function and behavior of biological molecules, such as proteins, with high precision.

One of the significant applications of this scaffold has been in the design of ligands targeting the C1 domain of Protein Kinase C (PKC). The C1 domain is a critical regulatory module in PKC isoenzymes and is a target for natural products like phorbol (B1677699) esters. Researchers have successfully synthesized derivatives of the decahydro-1,4-methanonaphthalene core to create novel ligands that can interact with this domain.

For instance, (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanol was identified as a novel C1 domain ligand through a combination of X-ray crystal structure analysis of the PKCδ C1b domain and molecular modeling. researchgate.net The synthesis of this tricyclic γ-amino alcohol was a stereoselective process, employing two sequential Diels-Alder reactions to establish the six continuous stereocenters of the key intermediate. researchgate.net This synthetic strategy underscores the utility of the decahydro-1,4-methanonaphthalene framework in generating stereochemically complex molecules designed to fit into specific protein binding pockets.

The decahydro-1,4-methanonaphthalene core serves as a rigid scaffold that can be systematically functionalized. This rigidity is advantageous in chemical biology as it reduces the conformational flexibility of the resulting molecule, allowing for a more precise "lock-and-key" fit with biological targets. By strategically placing functional groups on this framework, chemists can create libraries of compounds to probe biological processes or to serve as starting points for drug discovery. The stereochemically defined nature of the scaffold is crucial for understanding the specific interactions between a small molecule and its protein target.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically altering the chemical structure of a molecule and observing the effect on its biological activity. The goal is to understand which parts of the molecule are essential for its function.

The decahydro-1,4-methanonaphthalene skeleton is an excellent platform for SAR studies due to its conformational rigidity. Modifications can be made at various positions, and the resulting changes in binding affinity can be directly attributed to the specific structural change rather than to broader conformational shifts.

In the context of the PKC C1 domain ligands, the specific orientation of the amino and hydroxyl groups on the decahydro-1,4-methanonaphthalene core is critical for binding. researchgate.net SAR studies would involve modifying these groups or adding new substituents to other positions on the tricyclic system. For example, altering the nature of the amine (e.g., from a primary amine to a secondary or tertiary amine) or changing the stereochemistry of the alcohol could provide valuable data on the molecular recognition requirements of the PKC C1 domain. These studies help to build a detailed map of the binding site's pharmacophore, guiding the design of more potent and selective ligands.

Modification SitePotential ModificationRationale for SAR Study
C2-MethanolEsterification, EtherificationTo probe the necessity of the free hydroxyl group for hydrogen bonding.
C3-AmineAcylation, AlkylationTo investigate the role of the amine's hydrogen bonding and charge state in binding.
Naphthalene (B1677914) CoreAddition of substituentsTo explore the impact of steric bulk and electronic properties on affinity and selectivity.
StereochemistrySynthesis of different stereoisomersTo determine the optimal three-dimensional arrangement for binding to the target.

Utilization of Polycyclic Systems in Materials Science Research

Polycyclic compounds, which feature multiple closed rings of atoms, are not only relevant in biology but also form the basis for a wide range of materials. wikipedia.org Their rigid structures can impart desirable properties such as thermal stability and specific electronic or optical characteristics. Polycyclic aromatic hydrocarbons (PAHs), for example, are widely used in organic electronics. acs.orgrsc.org While decahydro-1,4-methanonaphthalen-2-ol is a saturated, non-aromatic system, its polycyclic nature suggests its potential as a building block for novel polymers.

The incorporation of rigid, bulky monomer units like the decahydro-1,4-methanonaphthalene system into a polymer backbone can significantly influence the material's properties. Such structures can increase the glass transition temperature (Tg) of the polymer, leading to materials with higher thermal stability. They can also create polymers with a high degree of free volume, which could be useful in applications like gas separation membranes.

The functional groups on the this compound, specifically the hydroxyl group, provide a handle for polymerization. For instance, it could be converted into a monomer suitable for polycondensation or ring-opening metathesis polymerization (ROMP). By designing different derivatives of this core structure, it is theoretically possible to create a family of polymers where properties like solubility, refractive index, and mechanical strength are systematically tuned. The development of such materials remains an area of potential future research. rsc.orgmdpi.com

Exploration of Functional Organic Frameworks and Supramolecular Assemblies

While this compound has not been extensively documented as a primary component in functional organic frameworks (FOFs) or supramolecular assemblies, its inherent structural properties make its derivatives promising candidates for these fields. The design of such materials relies on the use of rigid, well-defined molecular building blocks, often referred to as tectons, to guide the assembly of highly ordered structures.

The potential of bridged bicyclic systems is well-illustrated by adamantane (B196018) and its derivatives, which have been successfully employed in the construction of metal-organic frameworks (MOFs) and other crystalline networks. researchgate.netacs.org Adamantane offers a rigid, stress-free, and symmetric tetrahedral scaffold that can be functionalized to direct the formation of three-dimensional structures. researchgate.netwikipedia.org Its non-polar backbone can introduce hydrophobicity into frameworks, and its conformational stability provides predictable geometries. researchgate.net The decahydro-1,4-methanonaphthalene core shares key characteristics with adamantane, namely a rigid polycyclic aliphatic structure that provides a robust and predictable three-dimensional shape. This rigidity is a crucial attribute for building blocks in crystal engineering, as it prevents conformational collapse and helps ensure the formation of porous and stable frameworks.

Furthermore, the presence of a hydroxyl group on the decahydro-1,4-methanonaphthalene skeleton provides a crucial site for directing intermolecular interactions. Functional groups are essential for guiding the self-assembly process. For instance, studies on other chiral bicyclic keto-alcohols have shown their ability to self-assemble in the solid state through hydrogen bonds, forming intricate supramolecular helices. rsc.org This demonstrates that the combination of a rigid bicyclic core and strategically placed functional groups capable of forming strong, directional interactions (like hydrogen bonds) can lead to the creation of complex and predictable superstructures. Therefore, derivatives of this compound represent a valuable, yet underexplored, class of tectons for designing novel FOFs and supramolecular materials with tailored properties.

Contribution to Natural Product Structural Elucidation and Biomimetic Synthesis

The decahydro-1,4-methanonaphthalene framework serves as a foundational structure for understanding a variety of complex natural products. Its bridged bicyclic system is a recurring motif in certain classes of sesquiterpenoids. The study of these related natural compounds provides insight into their unique structures and inspires synthetic strategies that mimic their biosynthetic origins.

Analysis of Related Natural Sesquiterpenoids Containing Similar Ring Systems

Sesquiterpenoids are a large and structurally diverse class of natural products derived from three isoprene (B109036) units. uiowa.edu Within this class, many compounds feature complex polycyclic skeletons, including those with bridged ring systems analogous to the methanonaphthalene core. These structures often present significant challenges for structural elucidation and total synthesis.

Prominent examples of sesquiterpenoids with bridged or caged skeletons include:

Cedrol : A tricyclic sesquiterpene alcohol found in the essential oil of cedar. Its rigid structure contains a bridged system that has made it a classic target in total synthesis. semanticscholar.orggla.ac.uk

Patchoulol : The primary component of patchouli oil, this tricyclic alcohol possesses a complex and rearranged carbon skeleton. frontiersin.orgnih.gov Its biosynthesis involves a remarkable series of cyclizations and rearrangements from an acyclic precursor. nih.govnih.gov

Daphnepapytone A : Isolated from Daphne papyracea, this tetracyclic sesquiterpenoid features a unique caged skeleton that includes a bridged cyclobutane (B1203170) ring, highlighting the diverse ways nature constructs such constrained systems. nih.gov

These molecules, while not containing the exact decahydro-1,4-methanonaphthalene ring system, share the fundamental principle of a bridged, polycyclic core. Analyzing these natural structures helps chemists understand the conformational constraints and stereochemical relationships imposed by such frameworks, which is crucial for elucidating the structures of newly discovered compounds.

Compound NameCore Ring System FeatureNatural Source
Cedrol Tricyclic, contains a bridged bicyclo[2.2.2]octane motifCedarwood oil
Patchoulol Complex tricyclic, rearranged bridged skeletonPatchouli (Pogostemon cablin)
Daphnepapytone A Tetracyclic, contains a unique caged skeleton with a bridged cyclobutaneDaphne papyracea

Synthetic Approaches Inspired by Natural Product Biosynthesis and Structure Elucidation

The intricate structures of bridged bicyclic sesquiterpenoids are assembled in nature with remarkable efficiency through enzyme-mediated cascade reactions. This has inspired the field of biomimetic synthesis, which seeks to replicate these elegant biological strategies in the laboratory. wikipedia.org The central theme in the biosynthesis of most cyclic terpenoids is the carbocation-initiated polyene cyclization. nih.gov

The biosynthesis of sesquiterpenoids typically begins with the acyclic precursor, farnesyl pyrophosphate (FPP). nih.gov An enzyme catalyzes the removal of the pyrophosphate group, generating an initial carbocation. This reactive intermediate triggers a cascade of intramolecular cyclizations, where the double bonds of the polyene chain sequentially attack the cationic center. uiowa.edu This process can be accompanied by rearrangements, such as hydride or alkyl shifts, leading to the formation of complex and often caged polycyclic skeletons before the reaction is terminated by the capture of a nucleophile (like water) or by deprotonation. nih.govnih.gov

The biosynthesis of patchoulol is a classic example of this complexity. It is proposed to proceed through a series of cationic intermediates and rearrangements, transforming the linear FPP into its distinctive tricyclic structure without the release of intermediate olefinic compounds. nih.gov Synthetic chemists have embraced this concept, using Lewis acids or protic acids to initiate similar cationic cyclization cascades from appropriately designed acyclic precursors. nih.gov These biomimetic approaches can rapidly generate significant molecular complexity, forming multiple rings and stereocenters in a single synthetic operation. nih.gov This strategy not only provides an efficient route to the core structures of natural products but also serves to test and confirm proposed biosynthetic pathways. wikipedia.org By mimicking nature's approach, chemists can devise more elegant and efficient syntheses of complex molecules like those related to this compound.

Conclusion and Future Outlook in Decahydro 1,4 Methanonaphthalen 2 Ol Research

Summary of Key Academic Contributions and Methodological Advancements

Research surrounding the decahydro-1,4-methanonaphthalen-2-ol scaffold, a saturated tricyclic alcohol, is primarily embedded within the broader context of synthetic organic chemistry, particularly the construction of complex polycyclic systems. While literature specifically detailing the synthesis and properties of this compound is not abundant, significant academic contributions can be inferred from methodologies developed for closely related derivatives.

A notable advancement is the stereoselective synthesis of (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanols, which are targeted as ligands for the C1 domain of protein kinase C (PKC). researchgate.net This work highlights a sophisticated approach to constructing the core decahydro-1,4-methanonaphthalene framework with a high degree of stereocontrol. The synthetic strategy involved two sequential Diels-Alder reactions to establish the six contiguous stereocenters of a key intermediate. researchgate.net Such methodologies are crucial as the biological activity of complex molecules is often dictated by their specific stereochemistry.

The development of synthetic routes to functionalized bridged polycycles, including decahydronaphthalene (B1670005) derivatives, often relies on innovative strategies to overcome the inherent challenges of forming multiple rings with specific spatial arrangements. beilstein-journals.org These methods frequently involve existing functional groups to guide the formation of the bridged ring systems. beilstein-journals.org The synthesis of various bridged polycyclic skeletons has been advanced through transition-metal-catalyzed carbon-carbon bond-forming reactions, which represent a significant methodological leap in constructing these challenging architectures. nih.gov

The table below summarizes key research findings pertinent to the synthesis of the decahydro-1,4-methanonaphthalene scaffold and its derivatives.

Research FocusKey FindingsReference
Stereoselective SynthesisDevelopment of a synthetic route to (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanols using successive Diels-Alder reactions to control stereochemistry. researchgate.net
Bridged Polycycle ConstructionUtilization of existing functional groups to direct the synthesis of bridged ring systems, leading to specific isomers. beilstein-journals.org
Transition-Metal CatalysisApplication of transition-metal catalysis as a primary method for constructing diverse and challenging bridged polycyclic skeletons. nih.gov

Identification of Unexplored Research Questions and Persistent Challenges in Polycyclic Synthesis

The synthesis of bridged polycyclic hydrocarbons like this compound presents a considerable challenge to synthetic chemists due to their structural rigidity and densely packed functional groups. beilstein-journals.orgresearchgate.net One of the persistent challenges lies in the development of general and efficient methods for the construction of these three-dimensional structures. researchgate.net Many existing strategies are tailored to a specific target molecule and may not be broadly applicable to other isomers or related scaffolds. beilstein-journals.org

A significant hurdle in the synthesis of bridged bicyclo[m.n.2] ring systems, a category that includes the decahydro-1,4-methanonaphthalene framework, is the underdevelopment of suitable chemical reactions for their formation. researchgate.net Intramolecular cycloaddition reactions, for instance, can be difficult to control and may lead to strained and unfavorable bridgehead olefins. researchgate.net

Unexplored research questions in this area include the development of novel catalytic systems that can facilitate the enantioselective synthesis of various substituted decahydro-1,4-methanonaphthalene derivatives. Furthermore, there is a need for more modular synthetic approaches that would allow for the easy diversification of the scaffold to explore a wider range of chemical space and potential applications. The development of computational models to predict the reactivity and stereochemical outcomes of reactions leading to these complex bridged systems also remains an area ripe for investigation.

Key challenges in the field are outlined in the following table:

ChallengeDescription
Generality of Synthetic MethodsMany current synthetic routes are specific to a single target, lacking the flexibility to produce a variety of related polycyclic structures. beilstein-journals.org
Control of StereochemistryAchieving precise control over multiple stereocenters in a rigid bridged system is a complex synthetic problem. researchgate.net
Ring StrainThe formation of bridged ring systems often involves overcoming significant ring strain, which can limit the feasibility of certain synthetic pathways. researchgate.netresearchgate.net
Underdeveloped ReactionsThere is a lack of broadly applicable and efficient reactions for the construction of certain classes of bridged polycyclic systems. researchgate.net

Prognosis for the Decahydro-1,4-methanonaphthalene Scaffold in Interdisciplinary Chemical Sciences

The rigid, three-dimensional structure of the decahydro-1,4-methanonaphthalene scaffold makes it a potentially valuable building block in various interdisciplinary fields of chemical science. researchgate.net In medicinal chemistry, such conformationally restricted scaffolds are of particular interest as they can be used to design ligands with high selectivity for specific biological targets, such as protein kinase C. researchgate.net The precise spatial orientation of substituents on this rigid framework can lead to enhanced binding affinity and a more defined pharmacological profile. beilstein-journals.org

The broader class of naphthalene (B1677914) derivatives has already demonstrated significant utility in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.gov The saturated, non-aromatic nature of the decahydro-1,4-methanonaphthalene scaffold offers a distinct advantage by providing a sp3-rich framework, a desirable feature in modern drug discovery for improving solubility and metabolic stability. researchgate.net

In materials science, the rigid structure of bridged polycyclic hydrocarbons can be exploited to create novel polymers and molecular materials with unique properties. researchgate.net The defined geometry of the decahydro-1,4-methanonaphthalene core could serve as a linker or building block in the design of porous materials, liquid crystals, or other advanced functional materials. Furthermore, naphthalene derivatives are known for their fluorescent properties, suggesting that functionalized decahydro-1,4-methanonaphthalenes could be explored as novel fluorescent probes for sensing and imaging applications. nih.gov

The potential interdisciplinary applications are summarized below:

FieldPotential ApplicationRationale
Medicinal ChemistryDesign of selective therapeutic agents.The rigid scaffold allows for precise positioning of functional groups to interact with biological targets. researchgate.netresearchgate.net
Drug DiscoveryDevelopment of sp3-rich drug candidates.The saturated polycyclic structure offers improved physicochemical properties compared to flat aromatic systems. researchgate.net
Materials ScienceCreation of novel polymers and functional materials.The defined three-dimensional structure can impart unique structural and physical properties to materials. researchgate.net
Chemical BiologyDevelopment of fluorescent probes.The naphthalene core is a known fluorophore, and derivatives could be designed for specific sensing and imaging tasks. nih.gov

Q & A

Basic Question: What are the optimal methods for synthesizing Decahydro-1,4-methanonaphthalen-2-ol, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cyclization or hydrogenation of naphthalene derivatives. For optimization, employ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design could evaluate the impact of temperature (60–100°C), reaction time (8–24 hours), and catalyst type (e.g., Pd/C vs. PtO₂) on yield . Analytical techniques like GC-MS or HPLC should monitor intermediate purity. Evidence from analogous syntheses (e.g., naphthol derivatives) suggests recrystallization in ethanol improves final purity .

Advanced Question: How can stereochemical challenges during synthesis be resolved, particularly for isolating specific isomers of this compound?

Methodological Answer:
The compound’s decalin backbone has multiple stereocenters, making isomer separation critical. Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution. For structural confirmation, combine NOESY NMR to assess spatial proximity of protons with X-ray crystallography for absolute configuration . Computational modeling (DFT or molecular docking) can predict isomer stability and guide synthetic routes .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for carbon-proton correlations. Compare with NIST reference data for decalin derivatives .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]+ at m/z 241.38) and fragments.
  • IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches.
  • Purity: Use HPLC with a C18 column (acetonitrile/water gradient) and validate via melting point consistency .

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be addressed?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Perform variable-temperature NMR to detect equilibria between chair and boat conformations. Cross-validate with DFT calculations to model preferred conformers . For X-ray disagreements, check for crystal packing effects or solvent inclusion .

Basic Question: What theoretical frameworks guide the study of this compound’s reactivity in organic transformations?

Methodological Answer:
Reactivity is often analyzed using frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s lone pairs participate in H-bonding, influencing catalytic activity. Steric effects from the decalin framework can be modeled via Tolman’s cone angle or A-value calculations .

Advanced Question: How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Methodological Answer:

  • Assay Design: Use dose-response curves (e.g., IC₅₀ for antimicrobial activity) with positive/negative controls. For anti-inflammatory studies, measure cytokine inhibition (IL-6, TNF-α) in primary cell lines .
  • False Positives: Employ counter-screens (e.g., redox activity assays) and validate hits via orthogonal methods (e.g., SPR for binding affinity) .
  • Data Analysis: Apply strict statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .

Basic Question: What are the key considerations for scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

  • Process Safety: Assess exothermicity via DSC/TGA.
  • Solvent Selection: Replace low-boiling solvents (e.g., CH₂Cl₂) with safer alternatives (ethyl acetate) .
  • Purification: Transition from column chromatography to continuous distillation or crystallization .

Advanced Question: How can AI-driven simulations (e.g., COMSOL) optimize reaction parameters for this compound’s derivatives?

Methodological Answer:
Use COMSOL Multiphysics to model heat/mass transfer in flow reactors. Train neural networks on historical reaction data to predict optimal conditions (e.g., residence time, mixing efficiency). Validate predictions with microfluidic experiments .

Basic Question: What environmental impact studies are relevant for this compound, and how are they conducted?

Methodological Answer:

  • Biodegradation: Use OECD 301F tests to measure microbial degradation in aqueous systems.
  • Ecotoxicology: Conduct Daphnia magna acute toxicity assays (LC₅₀) .
  • Analytical Methods: Track environmental persistence via LC-MS/MS in soil/water matrices .

Advanced Question: How can researchers integrate this compound into cross-disciplinary studies (e.g., materials science or drug delivery)?

Methodological Answer:

  • Materials Science: Functionalize the compound as a monomer for polyesters (via ring-opening polymerization) or as a crosslinker in hydrogels .
  • Drug Delivery: Conjugate with PEG for liposomal formulations; assess release kinetics using Franz diffusion cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.